molecular formula C22H19N3O3S B6514448 2,4-dioxo-3-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892290-92-5

2,4-dioxo-3-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514448
CAS RN: 892290-92-5
M. Wt: 405.5 g/mol
InChI Key: TYYWILXLVHCOHC-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of the dioxo group (two oxygen atoms double-bonded to a carbon atom) and the carboxamide group (a carbonyl group attached to an amine) suggest that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The quinazoline core provides a rigid, planar structure, while the various substituents (the 2-phenylethyl group, the thiophen-2-ylmethyl group, and the carboxamide group) add complexity and potentially interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the quinazoline core and the various substituents would likely influence its properties, such as its solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Research

The emergence of novel viruses, such as SARS-CoV-2, has intensified the search for effective antiviral agents. Researchers have investigated F6548-1195 as a potential inhibitor of the central protease, 3-chymotrypsin-like protease (3CLpro), which plays a crucial role in virus replication . Molecular dynamics simulations and virtual screening identified F6548-1195 as a promising inhibitor with stable hydrogen bonds to key amino acids (His41 and Thr62). Its binding energy and affinity make it a candidate for further exploration in antiviral drug development.

Organic Synthesis

F6548-1195’s boronic ester functionality makes it valuable in organic synthesis. Protodeboronation of alkyl boronic esters using a radical approach has been reported, allowing access to diverse building blocks . Researchers can explore F6548-1195’s reactivity in various transformations, including hydromethylation of alkenes, which remains an intriguing but underexplored area.

Natural Product Synthesis

The compound’s complex structure provides opportunities for natural product synthesis. By incorporating F6548-1195 into synthetic routes, chemists can access novel scaffolds or mimic biologically active molecules. Its use in the formal total synthesis of specific natural products, such as δ-®-coniceine and indolizidine 209B, highlights its versatility .

Future Directions

The study of quinazoline derivatives is a active area of research, particularly in the field of medicinal chemistry. Future research on this compound could involve exploring its potential biological activity, studying its chemical reactivity, or investigating new methods for its synthesis .

properties

IUPAC Name

2,4-dioxo-3-(2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYWILXLVHCOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CS4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-3-phenethyl-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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